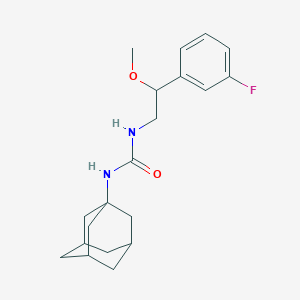
1-((1R,3s)-adamantan-1-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1R,3s)-adamantan-1-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, also known as AFAU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AFAU is a urea derivative that has been synthesized through a multistep process, and its unique chemical structure has led to a variety of studies exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Synthesis of 1,3-Disubstituted Ureas
Research has focused on synthesizing 1,3-disubstituted ureas incorporating adamantane and fluorophenyl groups. These studies highlight methods to achieve such syntheses with varying yields and under different conditions, emphasizing the structural diversity and potential application breadth of these compounds. For instance, 1-isocyanatoadamantane was prepared, showcasing the foundational steps toward developing more complex urea derivatives with potential for various applications (Burmistrov et al., 2020).
Soluble Epoxide Hydrolase (sEH) Inhibition
The inhibition of soluble epoxide hydrolase by compounds containing adamantane and fluorophenyl groups has been a significant focus. This research underlines the therapeutic potential of these compounds, with specific derivatives showing high inhibitory potency. These findings indicate the relevance of these compounds in developing treatments for diseases where sEH plays a role, suggesting an area of medical application worth further exploration (Burmistrov et al., 2019).
Anion Binding Properties
The ability of adamantane derivatives to bind anions has been explored, revealing their potential as receptors in sensing applications. This research opens up possibilities for using these compounds in developing new sensing technologies or materials capable of specific anion recognition, which could have implications in environmental monitoring, healthcare, and chemical processing (Blažek et al., 2013).
Anti-Proliferative and Antimicrobial Activities
The biological activities of adamantane derivatives have been examined, with findings indicating antimicrobial and anti-proliferative properties. These studies suggest that adamantane-based ureas might serve as leads for developing new antimicrobial agents or cancer therapeutics, highlighting the versatility and potential clinical significance of these compounds (Al-Mutairi et al., 2019).
Metabolic Stability and Profiling
Understanding the metabolic fate of adamantane derivatives is crucial for their development as therapeutic agents. Research into the metabolism of these compounds provides insight into their stability, potential metabolites, and the implications for their pharmacokinetic properties. Such studies are essential for advancing these compounds toward clinical applications (Gandhi et al., 2015).
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c1-25-18(16-3-2-4-17(21)8-16)12-22-19(24)23-20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,13-15,18H,5-7,9-12H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUQFOBLTLIQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantan-1-yl)-1-[2-(3-fluorophenyl)-2-methoxyethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

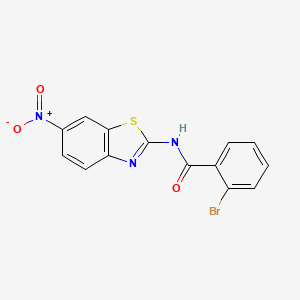



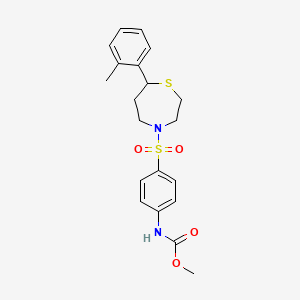

![9-(4-bromophenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2667905.png)
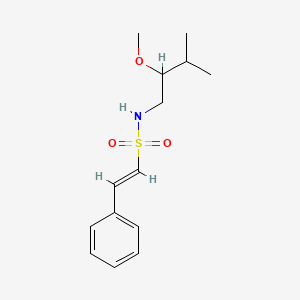
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2667907.png)
![2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2667909.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)
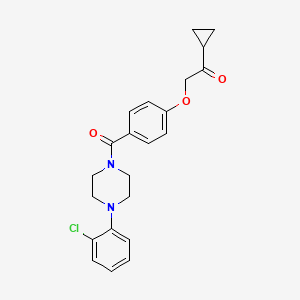

![N-(2-oxo-2-(((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2667916.png)